molecular formula C20H8Cl2F14N2O2 B11558159 N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]-2,2,3,3,4,4,5,5-octafluorohexanediamide

N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]-2,2,3,3,4,4,5,5-octafluorohexanediamide

Cat. No.: B11558159
M. Wt: 645.2 g/mol
InChI Key: FMNBONYNCIBPQT-UHFFFAOYSA-N
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Description

N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]-2,2,3,3,4,4,5,5-octafluorohexanediamide is a complex organic compound characterized by the presence of multiple fluorine atoms and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]-2,2,3,3,4,4,5,5-octafluorohexanediamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with a fluorinated hexanediamide precursor. The reaction conditions often include the use of strong bases and solvents such as dichloromethane or tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes purification steps such as recrystallization and chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]-2,2,3,3,4,4,5,5-octafluorohexanediamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]-2,2,3,3,4,4,5,5-octafluorohexanediamide has several scientific research applications, including:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

    Medicinal Chemistry: It is investigated for its potential use in drug development due to its ability to interact with biological targets.

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Mechanism of Action

The mechanism of action of N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]-2,2,3,3,4,4,5,5-octafluorohexanediamide involves its interaction with specific molecular targets. The compound’s fluorinated groups can form strong interactions with proteins and other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl groups but has a different core structure.

    N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with trifluoromethyl groups, used in different applications.

Uniqueness

N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]-2,2,3,3,4,4,5,5-octafluorohexanediamide is unique due to its combination of chlorine and fluorine atoms, which impart specific chemical properties such as high reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile compounds.

Properties

Molecular Formula

C20H8Cl2F14N2O2

Molecular Weight

645.2 g/mol

IUPAC Name

N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]-2,2,3,3,4,4,5,5-octafluorohexanediamide

InChI

InChI=1S/C20H8Cl2F14N2O2/c21-9-3-1-7(17(27,28)29)5-11(9)37-13(39)15(23,24)19(33,34)20(35,36)16(25,26)14(40)38-12-6-8(18(30,31)32)2-4-10(12)22/h1-6H,(H,37,39)(H,38,40)

InChI Key

FMNBONYNCIBPQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C(C(C(C(C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)(F)F)(F)F)(F)F)(F)F)Cl

Origin of Product

United States

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